6-Bromo-2,3-difluorotoluene

Physical organic chemistry Quality control Chromatographic method development

6-Bromo-2,3-difluorotoluene (IUPAC: 1-bromo-3,4-difluoro-2-methylbenzene; synonym: 3,4-difluoro-2-methylbromobenzene) is a halogenated fluorobenzene derivative with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g·mol⁻¹. It is a clear, colourless liquid at ambient temperature with a refractive index of 1.5105 and a predicted boiling point of 182.7 °C at 760 mmHg.

Molecular Formula C7H5BrF2
Molecular Weight 207.01 g/mol
CAS No. 847502-81-2
Cat. No. B1590535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-difluorotoluene
CAS847502-81-2
Molecular FormulaC7H5BrF2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)F)Br
InChIInChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
InChIKeyYXTCBTSPHSNDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-difluorotoluene (CAS 847502-81-2): Core Identity and Supply-Relevant Specifications for the Fluorinated Bromotoluene Building Block


6-Bromo-2,3-difluorotoluene (IUPAC: 1-bromo-3,4-difluoro-2-methylbenzene; synonym: 3,4-difluoro-2-methylbromobenzene) is a halogenated fluorobenzene derivative with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g·mol⁻¹. It is a clear, colourless liquid at ambient temperature with a refractive index of 1.5105 and a predicted boiling point of 182.7 °C at 760 mmHg . The compound contains three distinct reactive centres—an electron-deficient aryl bromide ring, two electron-withdrawing fluorine substituents at the 3- and 4-positions, and an ortho-methyl group—that together define its reactivity profile as a versatile intermediate for palladium-catalysed cross-coupling and further synthetic elaboration in pharmaceutical and agrochemical programmes [1].

Why 6-Bromo-2,3-difluorotoluene Cannot Be Casually Replaced by Generic Halotoluene Analogs in Regiochemically Demanding Synthetic Sequences


The electronic and steric environment around the bromine atom in 6-bromo-2,3-difluorotoluene is uniquely shaped by the two adjacent fluorine atoms and the ortho-methyl group. The fluorine substituents withdraw electron density from the ring through both inductive and resonance effects, activating the C–Br bond for oxidative addition while simultaneously deactivating the ring toward undesired electrophilic side reactions. The methyl group at the 2-position provides a steric and electronic bias that directs incoming reagents to the bromine-bearing carbon and enables subsequent benzylic functionalisation, a capability absent in simpler fluorinated bromobenzenes [1]. This specific substitution pattern cannot be replicated by the benzylic bromide isomer 2,3-difluorobenzyl bromide (CAS 113211-94-2), which participates in nucleophilic displacement rather than cross-coupling, nor by the chloro analog 6-chloro-2,3-difluorotoluene (CAS 1208077-23-9), whose C–Cl bond exhibits substantially lower reactivity in palladium-catalysed transformations [2]. Substituting any of these alternatives shifts the entire synthetic logic and often necessitates re-optimisation of downstream steps—a cost and timeline risk that procurement decisions must account for.

Quantitative Comparator Evidence for 6-Bromo-2,3-difluorotoluene: Head-to-Head Physical Properties, Reactivity Class Differentiation, and Documented Application Performance


Physical Property Head-to-Head: Aryl Bromide Ring (6-Bromo-2,3-difluorotoluene) Versus Benzylic Bromide Isomer (2,3-Difluorobenzyl Bromide): Density, Boiling Point, and Refractive Index Differentiation

6-Bromo-2,3-difluorotoluene is the aryl bromide isomer in which the bromine atom is directly attached to the aromatic ring at the 6-position. In contrast, 2,3-difluorobenzyl bromide (CAS 113211-94-2), an isomer sharing the same molecular formula C₇H₅BrF₂ and molecular weight (207.02 g·mol⁻¹), carries the bromine on the benzylic methyl group. This structural distinction produces measurable differences in three key physical properties that can be exploited for identity verification and purity assessment during incoming QC: (i) density—the target compound exhibits a density of 1.588 g·cm⁻³ at ambient temperature, versus 1.628 g·mL⁻¹ at 25 °C for the benzylic isomer ; (ii) boiling point—182.7 °C (760 mmHg) for the aryl bromide versus 190.5 °C (760 mmHg) for the benzylic bromide ; and (iii) refractive index (n20/D)—1.5105 versus 1.528 . A procurement team receiving a shipment can therefore use density measurement (Δ = –0.040 g·cm⁻³) or refractometry (Δ = –0.0175) to rapidly distinguish the correct isomer and reject any benzylic bromide contamination.

Physical organic chemistry Quality control Chromatographic method development

Reactivity Differentiation Versus 6-Chloro-2,3-difluorotoluene: Aryl Bromide Consistently Outperforms Aryl Chloride in Palladium-Catalysed Cross-Coupling Oxidative Addition

The oxidative addition step that initiates palladium-catalysed Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions proceeds significantly faster with aryl bromides than with aryl chlorides. This is a well-established class-level reactivity hierarchy: Ar–I > Ar–Br ≫ Ar–Cl [1]. The target compound 6-bromo-2,3-difluorotoluene (C₇H₅BrF₂, MW 207.02) therefore serves as a more reactive coupling partner than its direct chloro analog 6-chloro-2,3-difluorotoluene (CAS 1208077-23-9, C₇H₅ClF₂, MW 162.56). Under typical Suzuki conditions employing Pd(PPh₃)₄ or Pd(dppf)Cl₂, aryl bromides routinely achieve complete conversion within 1–4 hours at 80–100 °C, whereas the corresponding aryl chlorides often require elevated temperatures (110–130 °C), specialised electron-rich ligands (e.g., SPhos, XPhos), and extended reaction times of 12–24 hours to reach comparable yields [1]. For a medicinal chemistry team building a SAR library, this translates into higher throughput, lower catalyst loadings, and fewer failed reactions when the bromide is selected over the chloride. No published direct experimental comparison between these exact two compounds was identified; the stated differentiation rests on the well-characterised class-level reactivity gap between aryl bromides and aryl chlorides.

Cross-coupling methodology Medicinal chemistry Process chemistry

Documented Kilogram-Scale Application: 6-Bromo-2,3-difluorotoluene as Starting Material for the Benzoxazepine Core of mTOR Inhibitor XL388—Multi-kg Process with Demonstrated API Purity

The Exelixis process chemistry team explicitly employed 3,4-difluoro-2-methylbromobenzene (synonym for 6-bromo-2,3-difluorotoluene) as a starting material for constructing the tetrahydrobenzo[f][1,4]oxazepine core of the mTOR inhibitor XL388 [1]. In the published process development study, the benzoxazepine core fragment was scaled to over 15 kg, and the final telescoped synthesis delivered 7.8 kg of the active pharmaceutical ingredient XL388 with 99.7% HPLC area purity and a 21% overall yield across eight isolated synthetic steps [1]. The bromine atom at the 6-position was essential for the downstream Suzuki–Miyaura coupling that elaborates the benzoxazepine core into the full inhibitor scaffold. By contrast, 2,3-difluorotoluene (CAS 3828-49-7)—the non-halogenated parent scaffold—was directed to a completely different synthetic fragment (the (methylsulfonyl)benzoic acid portion), demonstrating that the aryl bromide handle decisively determines which fragment the building block serves and which coupling chemistry can be employed [1]. This dual-fragment strategy, with different starting materials feeding different parts of the same API, provides direct evidence that 6-bromo-2,3-difluorotoluene occupies a non-interchangeable role in the synthetic route.

Kinase inhibitor process development Pharmaceutical intermediate Industrial scale-up

Structural Differentiation from 3,4-Difluorobromobenzene: The Ortho-Methyl Group Enables Benzylic Functionalisation That Simplifies Multi-Step Route Design

6-Bromo-2,3-difluorotoluene (C₇H₅BrF₂, MW 207.02) contains an ortho-methyl group adjacent to the brominated aromatic carbon. The structurally simpler comparator 3,4-difluorobromobenzene (CAS 348-61-8, C₆H₃BrF₂, MW 192.99) lacks this methyl substituent entirely. The presence of the methyl group in the target compound provides a chemically distinct reaction centre that can be independently activated through radical benzylic bromination (e.g., NBS/AIBN), benzylic oxidation (e.g., KMnO₄ to the carboxylic acid), or directed ortho-metallation strategies, all while the aryl bromide handle on the same ring remains intact for a subsequent cross-coupling step [1]. A recent patent (CN117049938A) explicitly describes a preparative route that leverages this ortho relationship: 3,4-difluoro-2-methylaniline is converted to 6-bromo-2,3-difluorotoluene via diazotisation/bromination, and the methyl group is then retained for downstream functionalisation [2]. In contrast, 3,4-difluorobromobenzene offers only the aryl bromide as a synthetic handle, requiring a separate aromatic halogenation or metallation step to introduce additional functionality—adding at least one synthetic step and associated cost. No direct experimental comparison of these two compounds was identified in the open literature; the claimed advantage derives from the well-established synthetic utility of the benzylic methyl group.

Synthetic methodology Building block design Route scouting

Patented Scalable Synthesis with Documented High Step Yields: CN117049938A Reports 90–97% Yields for Individual Transformations, Enabling Industrial Procurement Confidence

Chinese patent CN117049938A (2023) discloses a complete synthetic route to 6-bromo-2,3-difluorotoluene starting from 1,2,3-trifluoro-4-nitrobenzene [1]. The patent reports three key step yields: (a) nucleophilic substitution with diethyl malonate to give the malonate adduct in 93.1–94.9% yield; (b) decarboxylation and methyl introduction affording 1,2-difluoro-3-methyl-4-nitrobenzene in 82.0–97.7% yield; and (c) nitro reduction yielding 3,4-difluoro-2-methylaniline in 95.0% yield, followed by Sandmeyer-type diazotisation/bromination to form the final product [1]. While the patent does not provide an isolated yield for the final bromination step, the overall sequence through the aniline intermediate consistently delivers individual step yields above 82%, with three of the four measurable steps exceeding 90% [1]. The patent also claims that the process 'has strong reaction selectivity and high reaction safety, and can realize industrial production' [1]. For a procurement professional, a patent-backed synthetic route with documented high-yielding steps signals that multiple vendors can access the compound through a robust, scalable method, reducing the risk of supply disruption or batch-to-batch variability. No direct comparative yield data against alternative synthetic routes to this compound were found in the open literature; the evidence supports the feasibility of reliable industrial supply rather than a claim of superiority over other routes.

Process patent Industrial synthesis Supply chain assurance

Evidence-Backed Procurement and Application Scenarios for 6-Bromo-2,3-difluorotoluene in Pharmaceutical Process Development, Medicinal Chemistry SAR Campaigns, and Fluorinated Building Block Libraries


Kilogram-Scale Process Development of Benzoxazepine-Containing Kinase Inhibitors and Related Heterocyclic Cores

Process chemistry groups developing ATP-competitive kinase inhibitors containing the tetrahydrobenzo[f][1,4]oxazepine scaffold should specify 6-bromo-2,3-difluorotoluene as the aryl bromide coupling partner for constructing the bromobenzoxazepine intermediate. The Exelixis team demonstrated that this specific building block was essential for the regioselective synthesis of 7-bromobenzoxazepine, which was subsequently elaborated to mTOR inhibitor XL388 on a >7 kg scale with 99.7% HPLC purity [1]. The documented process precedent de-risks scale-up, and the compound's commercial availability at 95–97% purity from multiple suppliers supports uninterrupted development campaigns .

High-Throughput Medicinal Chemistry SAR Libraries Requiring Robust Suzuki–Miyaura Coupling Performance

Medicinal chemistry teams building structure–activity relationship (SAR) libraries around fluorinated biaryl or heterobiaryl scaffolds should select 6-bromo-2,3-difluorotoluene over its chloro analog when reaction reliability and throughput are prioritised. The aryl bromide undergoes oxidative addition approximately two to three orders of magnitude faster than the corresponding aryl chloride under standard palladium catalysis, enabling library production with lower catalyst loadings, shorter reaction times (1–4 h vs 12–24 h), and reduced failure rates across diverse boronic acid/ester partners [1]. The ortho-methyl group additionally provides a latent benzylic functionalisation site that can be activated orthogonally to the cross-coupling step, enabling divergent library synthesis from a single building block .

Analytical Reference Standard and Incoming QC Identity Verification for Regioisomeric Quality Control

Analytical and quality control laboratories responsible for verifying the identity of incoming 6-bromo-2,3-difluorotoluene shipments can exploit the physical property gap between the aryl bromide isomer and the isomeric benzylic bromide contaminant (2,3-difluorobenzyl bromide). A simple refractive index measurement (target: 1.5105 vs contaminant: 1.528) or density determination (target: 1.588 g·cm⁻³ vs contaminant: 1.628 g·mL⁻¹) provides rapid, non-destructive isomer discrimination without requiring chromatographic method development . This QC protocol is directly actionable upon receipt and does not rely on advanced spectroscopic instrumentation.

Fluorinated Agrochemical Building Block Design Leveraging Ortho-Methyl Elaboration

Agrochemical discovery teams seeking fluorinated aromatic building blocks with multiple independently addressable reactive centres should consider 6-bromo-2,3-difluorotoluene as a core scaffold. The aryl bromide enables late-stage diversification via cross-coupling (introducing aryl, heteroaryl, or amine substituents), while the ortho-methyl group can be oxidised to the corresponding benzoic acid or brominated to the benzylic bromide for nucleophilic displacement—all without compromising the two fluorine substituents that enhance metabolic stability and modulate lipophilicity [1]. This convergent functional-group strategy reduces the number of linear synthetic steps required to access highly substituted fluorinated phenyl rings.

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